molecular formula C16H15N3O3 B8260258 5-Hydroxymebendazole D3 CAS No. 1173020-86-4

5-Hydroxymebendazole D3

Cat. No.: B8260258
CAS No.: 1173020-86-4
M. Wt: 300.33 g/mol
InChI Key: IIQKUGXEGMZCLE-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxymebendazole D3: is a deuterium-labeled derivative of 5-Hydroxymebendazole, a metabolite of the benzimidazole class of compounds. Benzimidazoles are known for their anthelmintic properties, which are used to treat parasitic worm infections. The deuterium labeling in this compound is used to trace the compound in biological systems, making it valuable for pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxymebendazole D3 typically involves the introduction of deuterium atoms into the 5-Hydroxymebendazole molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process typically involves:

    Batch Reactors: For controlled reaction conditions and efficient mixing.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymebendazole D3 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

5-Hydroxymebendazole D3 has a wide range of applications in scientific research, including:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs.

    Metabolic Studies: Helps in tracing metabolic pathways and identifying metabolites.

    Biological Research: Used in studies involving parasitic infections and the efficacy of anthelmintic drugs.

    Industrial Applications: Utilized in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of 5-Hydroxymebendazole D3 involves its interaction with the microtubules in parasitic worms. It binds to the β-tubulin subunit, inhibiting the polymerization of microtubules, which are essential for cell division and intracellular transport. This disruption leads to the death of the parasite .

Comparison with Similar Compounds

Similar Compounds

    Mebendazole: The parent compound, used widely as an anthelmintic.

    Albendazole: Another benzimidazole derivative with similar anthelmintic properties.

    Fenbendazole: Used in veterinary medicine for the treatment of parasitic infections.

Uniqueness

5-Hydroxymebendazole D3 is unique due to its deuterium labeling, which allows for precise tracking in metabolic and pharmacokinetic studies. This makes it particularly valuable in research settings where understanding the detailed behavior of the compound in biological systems is crucial .

Properties

IUPAC Name

trideuteriomethyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9,14,20H,1H3,(H2,17,18,19,21)/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQKUGXEGMZCLE-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173020-86-4
Record name 1173020-86-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.